molecular formula C9H7NO3 B031610 N-(Hydroxymethyl)phthalimide CAS No. 118-29-6

N-(Hydroxymethyl)phthalimide

Cat. No. B031610
CAS RN: 118-29-6
M. Wt: 177.16 g/mol
InChI Key: MNSGOOCAMMSKGI-UHFFFAOYSA-N
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Patent
US04013685

Procedure details

reacting said mixture at a temperature of from about 45° to about 75° C at a pressure of from about 0 psig to about 50 psig which intimately contacting said reacting mixture with anhydrous HCl at a rate of from approximately 15 to approximately 65 pounds HCl per hour per pound-mole of N-hydroxymethyl phthalimide used to form the mixture in step (a), to maintain the concentration of said aqueous HCl at 35 to 40 wt.%, to form N-chloromethyl phthalimide in a first aqueous-organic mixture;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH2:3][N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14]>>[Cl:1][CH2:3][N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 45° to about 75° C
CUSTOM
Type
CUSTOM
Details
to form the mixture in step (a)

Outcomes

Product
Name
Type
product
Smiles
ClCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.